Disperse Yellow 60

Overview

Description

Disperse Yellow 60 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester, acetate, and nylon. Disperse dyes are characterized by their low water solubility and non-ionic nature, making them suitable for dyeing synthetic fibers through a dispersion process. This compound is known for its vibrant yellow color and is widely used in the textile industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 60 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aniline derivative, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process typically includes:

Preparation of Diazonium Salt: The aromatic amine is diazotized in an acidic medium at low temperatures.

Coupling Reaction: The diazonium salt is then coupled with the coupling component in an alkaline medium.

Isolation and Purification: The resulting dye is isolated by filtration, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Disperse Yellow 60 can undergo various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

Substitution: The aromatic rings in the dye can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various quinones and other oxidized derivatives.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the dye.

Scientific Research Applications

Disperse Yellow 60 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing biological samples.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Yellow 60 involves its interaction with hydrophobic fibers. The dye molecules are dispersed in water with the help of dispersing agents and then adsorbed onto the fiber surface. The dye molecules penetrate the fiber and form a solid solution within the fiber matrix. The interaction between the dye and the fiber is primarily driven by van der Waals forces and dipole interactions.

Comparison with Similar Compounds

- Disperse Yellow 42

- Disperse Yellow 86

- Disperse Yellow 211

Each of these dyes has its own unique properties and applications, but they all belong to the same class of disperse dyes and are used for similar purposes in the textile industry.

Biological Activity

Disperse Yellow 60 is a synthetic dye primarily used in the textile industry for dyeing polyester and other synthetic fibers. Its biological activity has been a subject of research due to potential health impacts, particularly regarding its genotoxic and carcinogenic properties. This article explores the biological activity of this compound, including its effects on human health, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of disperse dyes, which are characterized by their low solubility in water but high solubility in organic solvents. The chemical structure typically includes an azo group (-N=N-), which is known for its potential to undergo reduction reactions, leading to the formation of various metabolites that may exhibit biological activity.

Evidence from Animal Studies

Research indicates that this compound may exhibit genotoxic properties. A study involving C.I. Disperse Yellow 3 (a closely related compound) demonstrated that exposure induced mutations in various test systems, including Salmonella typhimurium and mouse lymphoma cells . The National Toxicology Program (NTP) found statistically significant increases in liver tumors among rats exposed to high doses of this dye, suggesting a potential carcinogenic risk .

Table 1: Tumor Incidence in Rodent Studies

| Tumor Type | Dose (ppm) | Male Rats Incidence (%) | Female Rats Incidence (%) |

|---|---|---|---|

| Hepatocellular Adenomas | 5,000 | 20 | 15 |

| Hepatocellular Carcinomas | 10,000 | 30 | 25 |

| Alveolar/Bronchiolar Adenomas | 10,000 | 15 | - |

The genotoxic effects are believed to arise from the metabolic activation of Disperse Yellow dyes leading to the formation of reactive intermediates. These intermediates can cause DNA damage through various mechanisms, including oxidative stress and direct interaction with DNA .

Anticancer Activity

Conversely, some studies have explored the potential anticancer properties of disperse dyes. For instance, novel disperse dyes based on pyridone moieties have demonstrated significant cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) . The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like cisplatin.

Table 2: Cytotoxicity Data for Selected Dyes

| Dye | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Disperse Dye A | HepG-2 | 23.4 |

| Disperse Dye B | HCT-116 | 62.2 |

| Disperse Dye C | A-549 | 28 |

| Disperse Dye D | MCF-7 | 53.6 |

Case Studies

- Occupational Exposure : A study involving workers in textile manufacturing found that prolonged exposure to disperse dyes was associated with increased incidences of respiratory issues and skin irritations. Although direct links to cancer were not established, the findings raised concerns regarding long-term health effects .

- Environmental Impact : Research on wastewater from dyeing processes indicated that residues containing disperse dyes could be toxic to aquatic life, highlighting the need for proper waste management practices in the textile industry .

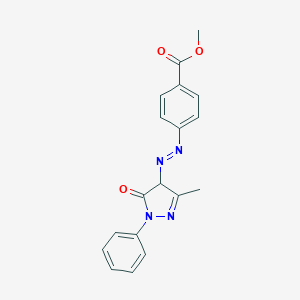

Properties

IUPAC Name |

methyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-16(17(23)22(21-12)15-6-4-3-5-7-15)20-19-14-10-8-13(9-11-14)18(24)25-2/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGOOFISESXSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884852 | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-15-5 | |

| Record name | Methyl 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Yellow 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.